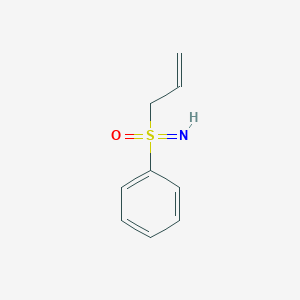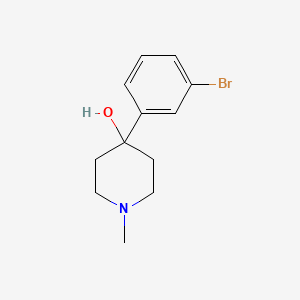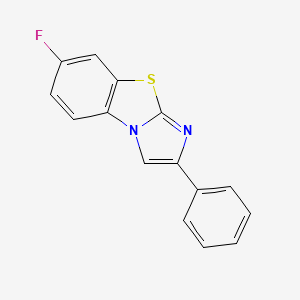
1-(2,4,5-Trimethylphenyl)ethane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4,5-Trimethylphenyl)ethane-1-sulfonamide is a chemical compound with the molecular formula C11H17NO2S. It is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO2NH2). Sulfonamides are known for their broad range of biological activities and are commonly used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 1-(2,4,5-Trimethylphenyl)ethane-1-sulfonamide typically involves the reaction of 2,4,5-trimethylphenyl ethane with sulfonamide reagents. One efficient method for synthesizing sulfonamides is through the NH4I-mediated amination of sodium sulfinates . This method is environmentally friendly and tolerates a wide range of functional groups.
Industrial Production Methods: Industrial production of sulfonamides often involves the use of sulfonyl chlorides with amines in the presence of a strong base or an acylating catalyst like DMAP . Metal-catalyzed coupling reactions of sulfonamides and sodium sulfinates with organo-halides or boronic acids are also employed for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,4,5-Trimethylphenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Applications De Recherche Scientifique
1-(2,4,5-Trimethylphenyl)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of herbicides and pesticides.
Mécanisme D'action
The mechanism of action of 1-(2,4,5-Trimethylphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides generally inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria . This inhibition leads to a bacteriostatic effect, preventing bacterial growth and replication.
Comparaison Avec Des Composés Similaires
Ethanone, 1-(2,4,5-trimethylphenyl)-: Another compound with a similar structure but different functional groups.
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
Uniqueness: 1-(2,4,5-Trimethylphenyl)ethane-1-sulfonamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity.
Propriétés
Formule moléculaire |
C11H17NO2S |
|---|---|
Poids moléculaire |
227.33 g/mol |
Nom IUPAC |
1-(2,4,5-trimethylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C11H17NO2S/c1-7-5-9(3)11(6-8(7)2)10(4)15(12,13)14/h5-6,10H,1-4H3,(H2,12,13,14) |
Clé InChI |
VCXAPXFXDFMAFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)C(C)S(=O)(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13637437.png)



![(4-Nitrophenyl)methyl 3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride](/img/structure/B13637458.png)



![(2E)-2-[(3-hydroxyphenyl)methylidene]butanoic acid](/img/structure/B13637477.png)
![2-(1H-pyrazol-4-yl)benzo[d]thiazole](/img/structure/B13637484.png)



![ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13637509.png)
